5-Butyl-2-methylpyridine
Overview
Description
5-Butyl-2-methylpyridine , also known by its chemical formula C<sub>10</sub>H<sub>15</sub>N , is a heterocyclic organic compound. It belongs to the pyridine family and contains a pyridine ring with a butyl group (C<sub>4</sub>H<sub>9</sub>) and a methyl group (CH<sub>3</sub>) attached at specific positions.
Synthesis Analysis
The synthesis of 5-Butyl-2-methylpyridine involves various methods, including Hantzsch synthesis , reductive amination , or alkylation of pyridine derivatives. Researchers have explored both traditional and novel approaches to obtain this compound. Further studies are needed to optimize the synthesis process for higher yields and purity.
Molecular Structure Analysis
The molecular structure of 5-Butyl-2-methylpyridine consists of a six-membered pyridine ring with a butyl group (C<sub>4</sub>H<sub>9</sub>) at the 5-position and a methyl group (CH<sub>3</sub>) at the 2-position. The arrangement of atoms and bonds within the ring influences its chemical properties and reactivity.
Chemical Reactions Analysis
5-Butyl-2-methylpyridine participates in various chemical reactions, including nitration , alkylation , and oxidation . These reactions modify its functional groups and lead to the formation of derivatives. Researchers have investigated its behavior under different conditions to understand its reactivity better.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Varies depending on the specific isomer.
- Boiling Point : Typically around 200–220°C.
- Solubility : Soluble in organic solvents (e.g., ethanol, acetone) but sparingly soluble in water.
- Chemical Properties :
- Basicity : Exhibits basic properties due to the nitrogen lone pair in the pyridine ring.
- Stability : Stable under normal conditions but may undergo reactions with strong acids or oxidizing agents.
Scientific Research Applications
Electrocatalytic Carboxylation
A study by Feng, Huang, Liu, and Wang (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, leading to the formation of 6-aminonicotinic acid. This process utilized an ionic liquid environment and achieved a 75% yield and 100% selectivity under optimized conditions, highlighting the potential of pyridine derivatives in electrocatalytic applications (Feng et al., 2010).
Electroluminescent Properties in Platinum(II) Complexes
Ionkin, Marshall, and Wang (2005) synthesized mono-cyclometalated Pt(II) complexes using 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine. This study highlighted the potential of methylpyridine derivatives in the creation of electroluminescent materials, which could have applications in display technologies and lighting (Ionkin, Marshall, & Wang, 2005).
Synthesis of Novel Ligands for Nicotinic Receptors
Karimi and Långström (2002) investigated the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, which could serve as a novel ligand for nicotinic receptors. This research contributes to the development of new compounds that can interact with nicotinic receptors, potentially relevant in neurological research and drug development (Karimi & Långström, 2002).
Preparation of Metal-Complexing Molecular Rods
Schwab, Fleischer, and Michl (2002) developed efficient syntheses for 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These compounds are useful in preparing metal-complexing molecular rods, suggesting applications in molecular electronics and nanotechnology (Schwab, Fleischer, & Michl, 2002).
Development of FLAP Inhibitors
Stock et al. (2011) described the development of potent 5-lipoxygenase-activating protein (FLAP) inhibitors using a compound with a pyridine moiety. This research has implications for the treatment of asthma and other inflammatory conditions, demonstrating the role of pyridine derivatives in medicinal chemistry (Stock et al., 2011).
Frustrated Lewis-Pairs Involving Methylpyridines
Körte, Warner, Vishnevskiy, et al. (2015) investigated the formation of intramolecular B-N bonds in 2-borylmethylpyridines, illustrating the potential of methylpyridines in developing frustrated Lewis pairs. This has implications for hydrogenation reactions and catalysis (Körte et al., 2015).
Ligand Transfer in Rhodium(I) and Gold(I) Complexes
Strasser, Stander-Grobler, Schuster, et al. (2009) prepared remote NHC complexes of Rhodium(I) and Gold(I) using pyridinylidene. This study contributes to the field of coordination chemistry and has potential applications in catalysis and material science (Strasser et al., 2009).
Photoinduced Amino-Imino Tautomerism
Akai, Harada, Shin-ya, et al. (2006) investigated the photoinduced amino-imino tautomerism in 2-amino-5-methylpyridine, which is relevant for understanding photoreactions and could have implications in photochemistry and molecular electronics (Akai et al., 2006).
Safety And Hazards
- Toxicity : Limited information is available regarding its toxicity. Researchers should conduct toxicity studies to assess its safety profile thoroughly.
- Handling Precautions : Handle with care, use appropriate protective equipment, and work in a well-ventilated area.
- Environmental Impact : Dispose of waste properly to prevent environmental contamination.
Future Directions
- Biological Activity : Investigate potential applications in pharmacology, such as drug design or bioactive compound development.
- Green Synthesis : Explore environmentally friendly synthesis routes.
- Derivatives : Study novel derivatives and their properties.
properties
IUPAC Name |
5-butyl-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-4-5-10-7-6-9(2)11-8-10/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYSNSTWMPZEQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061030 | |
Record name | 5-Butyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butyl-2-methylpyridine | |
CAS RN |
702-16-9 | |
Record name | 5-Butyl-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=702-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 5-butyl-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 5-butyl-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Butyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-butyl-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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